(-)-Diisopropyl D-tartrate (D-DIPT), CAS 62961-64-2, is a chiral diester primarily used as a ligand in titanium-catalyzed asymmetric epoxidation, most notably the Sharpless Asymmetric Epoxidation (SAE). In this capacity, it complexes with a titanium(IV) alkoxide source to form a chiral catalyst that converts prochiral allylic alcohols into enantioenriched 2,3-epoxy alcohols. These epoxy alcohol products are highly valuable, versatile intermediates for the synthesis of pharmaceuticals and complex natural products. The selection of the D-(-) enantiomer of diisopropyl tartrate is a critical, deliberate choice that directly determines the absolute stereochemistry of the final epoxide product.
Substituting (-)-Diisopropyl D-tartrate (D-DIPT) is not a straightforward cost- or availability-based decision due to non-negotiable impacts on reaction outcomes. Replacing it with its enantiomer, (+)-Diisopropyl L-tartrate (L-DIPT), will invert the stereochemistry of the product, leading to the synthesis of the incorrect molecule. Furthermore, substitution with the less sterically hindered analogue, (-)-Diethyl D-tartrate (D-DET), can alter both reaction yield and enantioselectivity, as the bulk of the tartrate ester group is a key factor in the catalyst's performance and is often substrate-dependent. Therefore, D-DIPT is specified in protocols where its unique steric profile provides a quantifiable advantage in selectivity or yield, making direct substitution a significant process risk.
The primary procurement driver for (-)-Diisopropyl D-tartrate (D-DIPT) over its enantiomer, (+)-L-DIPT, is its role in absolute stereocontrol. In the Sharpless Asymmetric Epoxidation, the choice of tartrate enantiomer dictates which face of the allylic alcohol double bond is epoxidized. Using the established mnemonic, D-(-)-tartrate esters direct oxygen delivery to one face of the substrate, while L-(+)-tartrate esters direct it to the opposite face. This provides a predictable and reliable method to synthesize a specific, desired product enantiomer, making the two ligands fundamentally non-interchangeable.
| Evidence Dimension | Stereochemical Outcome |
| Target Compound Data | Forms one specific product enantiomer (e.g., attacks 'si' face) |
| Comparator Or Baseline | (+)-Diisopropyl L-tartrate: Forms the opposite product enantiomer (e.g., attacks 're' face) |
| Quantified Difference | Qualitatively opposite; produces the enantiomer of the comparator's product. |
| Conditions | Sharpless Asymmetric Epoxidation using Ti(O-iPr)4 and t-BuOOH. |
For any stereospecific synthesis, selecting the correct tartrate enantiomer is a mandatory, non-negotiable requirement to produce the target molecule.
While both diisopropyl tartrate (DIPT) and diethyl tartrate (DET) are effective ligands, the increased steric bulk of DIPT's isopropyl groups provides a measurable performance advantage in specific applications. DIPT is generally favored for the kinetic resolution of secondary allylic alcohols, where it can lead to higher selectivity. In a direct comparison of ligands for the epoxidation of the parent substrate, allyl alcohol, DIPT provides a higher yield than DET. Conversely, for some (E)-allylic alcohols, DET may give higher enantiomeric excess (ee). This demonstrates that DIPT is not simply a generic substitute but is chosen for optimized, substrate-specific performance.
| Evidence Dimension | Reaction Yield & Selectivity |
| Target Compound Data | Higher yield for allyl alcohol; often higher selectivity in kinetic resolutions of secondary allylic alcohols. |
| Comparator Or Baseline | (-)-Diethyl D-tartrate (D-DET): Lower yield for allyl alcohol; may give higher ee for certain (E)-allylic alcohols. |
| Quantified Difference | Qualitative but documented preference and yield differences based on substrate class. |
| Conditions | Sharpless Asymmetric Epoxidation conditions. |
This allows a buyer to select D-DIPT to maximize yield or selectivity for specific, high-value transformations where D-DET is known to be less effective.
The titanium-tartrate catalyst is highly sensitive to process conditions, making the purity and consistency of the D-DIPT ligand critical for reproducibility. The catalyst is deactivated by water, which hydrolyzes the titanium(IV) isopropoxide precursor to inactive oxides, necessitating anhydrous conditions. Furthermore, the stoichiometry is crucial; an excess of the tartrate ligand relative to titanium can inhibit reactivity by forming an inert Ti(tartrate)2 complex. Procuring D-DIPT with certified high purity (e.g., ≥99% ee) and low water content is essential to prevent catalyst deactivation, ensure predictable reaction rates, and achieve consistent batch-to-batch enantioselectivity.
| Evidence Dimension | Reaction Reproducibility |
| Target Compound Data | High-purity (e.g., ≥99% ee, low water content) D-DIPT enables consistent catalytic activity and high enantioselectivity. |
| Comparator Or Baseline | Lower-purity or technical-grade material: Risk of inconsistent activity, lower yields, and reduced enantioselectivity due to water content or presence of inhibiting impurities. |
| Quantified Difference | Not quantified in a single head-to-head study, but mechanistic understanding strongly implies a high impact on reproducibility. |
| Conditions | In-situ formation of the Sharpless epoxidation catalyst. |
For process scale-up or regulated manufacturing (e.g., GMP), using a high-purity, well-characterized ligand is a key risk-mitigation step to ensure process robustness and avoid costly batch failures.
As a liquid at room temperature with a density of approximately 1.119 g/mL, (-)-Diisopropyl D-tartrate offers significant handling and processability advantages over solid chiral ligands. Its liquid state simplifies transfer and allows for precise, automated dosing by volume in a manufacturing or high-throughput laboratory setting. This avoids challenges associated with handling fine powders, such as static, dust, and the need for more complex solid-dosing systems, thereby improving operational efficiency and safety.
| Evidence Dimension | Physical Form & Handling |
| Target Compound Data | Liquid at standard temperature and pressure. |
| Comparator Or Baseline | Solid chiral ligands (e.g., TADDOL, certain BINAP derivatives). |
| Quantified Difference | Qualitative difference in handling protocols (volumetric vs. gravimetric dosing). |
| Conditions | Standard laboratory or industrial process conditions. |
This simplifies integration into automated or large-scale workflows, reducing processing time and potential handling errors associated with solid reagents.
This compound is the correct choice when a synthetic plan requires the specific enantiomer of an epoxy alcohol that is generated by oxygen delivery to the 'si' face (using the Sharpless mnemonic) of a prochiral allylic alcohol. Its use is non-negotiable when the downstream chemistry depends on this exact stereoisomer.
For the separation of racemic mixtures of secondary allylic alcohols, D-DIPT is frequently the preferred ligand over D-DET. Its greater steric bulk can enhance the rate difference between the two enantiomers, leading to higher enantiomeric excess in the recovered starting material and the epoxidized product.
In industrial or automated settings where process robustness is critical, the procurement of high-purity, low-water-content D-DIPT is justified. Its liquid form simplifies automated dosing, and its high purity minimizes the risk of batch failure from catalyst deactivation, ensuring predictable and consistent results.
Irritant